Cas no 921519-08-6 (2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide)

2-(3-Methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a structurally complex benzoxazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular framework, featuring a methoxyphenoxy acetamide moiety linked to a tetrahydrobenzoxazepine core, suggests utility as a key intermediate or bioactive compound. The presence of multiple functional groups, including an ether linkage, amide bond, and oxazepine ring, offers versatility for further chemical modifications. This compound may exhibit selective binding properties due to its rigid heterocyclic structure, making it of interest in the development of targeted therapeutics. Its stability and synthetic accessibility further enhance its value for exploratory research in drug discovery and mechanistic studies.
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide structure
921519-08-6 structure
Product name:2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
CAS No:921519-08-6
MF:C21H24N2O5
MW:384.425665855408
CID:5944142
PubChem ID:41753649

2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
    • 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
    • 921519-08-6
    • F2261-0105
    • 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
    • AKOS024632633
    • Inchi: 1S/C21H24N2O5/c1-21(2)13-28-18-10-14(8-9-17(18)23(3)20(21)25)22-19(24)12-27-16-7-5-6-15(11-16)26-4/h5-11H,12-13H2,1-4H3,(H,22,24)
    • InChI Key: ZMADIOGOEBHQIL-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2OCC(C)(C)C(=O)N(C)C2=CC=1)(=O)COC1=CC=CC(OC)=C1

Computed Properties

  • Exact Mass: 384.16852187g/mol
  • Monoisotopic Mass: 384.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 77.1Ų

2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2261-0105-15mg
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2261-0105-30mg
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2261-0105-40mg
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2261-0105-10mg
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2261-0105-25mg
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2261-0105-10μmol
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2261-0105-1mg
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2261-0105-20mg
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2261-0105-5mg
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2261-0105-5μmol
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921519-08-6 90%+
5μl
$94.5 2023-05-16

2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide Related Literature

Additional information on 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Compound CAS No. 921519-08-6: 2-(3-Methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

The compound CAS No. 921519-08-6, also known as 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug development and its potential applications in the pharmaceutical industry.

The molecular structure of this compound is characterized by a benzoxazepine ring system with specific substituents that contribute to its functional properties. The presence of a methoxyphenoxy group and a trimethyl-substituted benzoxazepine moiety creates a unique chemical environment that can interact with biological targets in innovative ways. Researchers have explored its ability to modulate enzyme activity and cellular signaling pathways, making it a valuable candidate for therapeutic interventions.

Recent advancements in computational chemistry have enabled detailed studies of the compound's electronic structure and molecular interactions. These studies have provided insights into its stability, reactivity, and potential bioavailability. The compound's ability to form hydrogen bonds and its lipophilic properties are particularly significant for its pharmacokinetic profile.

In terms of applications, this compound has shown promise in the development of novel drugs targeting specific diseases. Its structural versatility allows for modifications that could enhance its efficacy and reduce adverse effects. For instance, researchers have investigated its potential as an anti-inflammatory agent and a modulator of neurodegenerative diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Recent optimizations in synthetic protocols have made it more accessible for large-scale production, facilitating further research and development.

Moreover, the compound's environmental impact has been a subject of interest. Studies on its biodegradability and ecological effects are essential for ensuring sustainable use in industrial applications. Preliminary findings suggest that it has a moderate environmental footprint, but further research is needed to confirm these results.

In conclusion, the compound CAS No. 921519-08-6 represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure and promising biological activities position it as a key player in future drug discovery efforts. Continued research will undoubtedly unlock new potentials for this intriguing molecule.

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